

MLS000545091: A Comparative Guide to its Selectivity for Lipoxygenase Isoforms

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Compound of Interest

Compound Name: MLS000545091

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This guide provides a detailed comparison of the inhibitor **MLS000545091**'s selectivity profile against various human lipoxygenase (LOX) isoforms. The data presented is compiled from peer-reviewed research to offer an objective overview of its performance, supported by experimental methodologies.

Introduction to MLS000545091

MLS000545091 has been identified as a potent and selective inhibitor of human 15-lipoxygenase-2 (15-LOX-2), an enzyme implicated in various inflammatory diseases and certain cancers.^{[1][2][3][4][5]} Understanding its selectivity is crucial for its development as a specific molecular probe or therapeutic agent, as off-target inhibition of other LOX isoforms could lead to unintended biological effects.

Data Presentation: Inhibitory Potency Against LOX Isoforms

The inhibitory activity of **MLS000545091** against different human LOX isoforms was determined using a UV-Vis spectrophotometric assay. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) and the calculated selectivity ratios.

Enzyme Isoform	IC50 (µM)	Selectivity vs. 15-LOX-2 (fold)
15-LOX-2	2.6	1
5-LOX	>50	>19.2
12-LOX	>100	>38.5
15-LOX-1	>100	>38.5

Data sourced from Jameson et al., 2014.[\[1\]](#)[\[2\]](#)

As the data indicates, **MLS000545091** demonstrates significant selectivity for 15-LOX-2, with IC50 values for other tested LOX isoforms being at least 20-fold higher.[\[1\]](#)[\[2\]](#) Specifically, it shows approximately 20-fold selectivity over 5-LOX, nearly 40-fold over 15-LOX-1, and more than 50-fold over 12-LOX.[\[1\]](#)[\[2\]](#) Further kinetic analysis has characterized **MLS000545091** as a mixed-type inhibitor of 15-LOX-2 with a K_i of $0.9 \pm 0.4 \mu\text{M}$.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the selectivity profiling of **MLS000545091**.

Lipoxygenase Activity Assay (UV-Vis Spectrophotometry)

This assay was utilized to determine the inhibitory potency (IC50) of **MLS000545091** against various LOX isoforms.

Principle: Lipoxygenases catalyze the hydroperoxidation of polyunsaturated fatty acids, such as arachidonic acid, leading to the formation of a conjugated diene system that absorbs light at 234 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme activity.

Materials:

- Purified human LOX isoforms (5-LOX, 12-LOX, 15-LOX-1, 15-LOX-2)

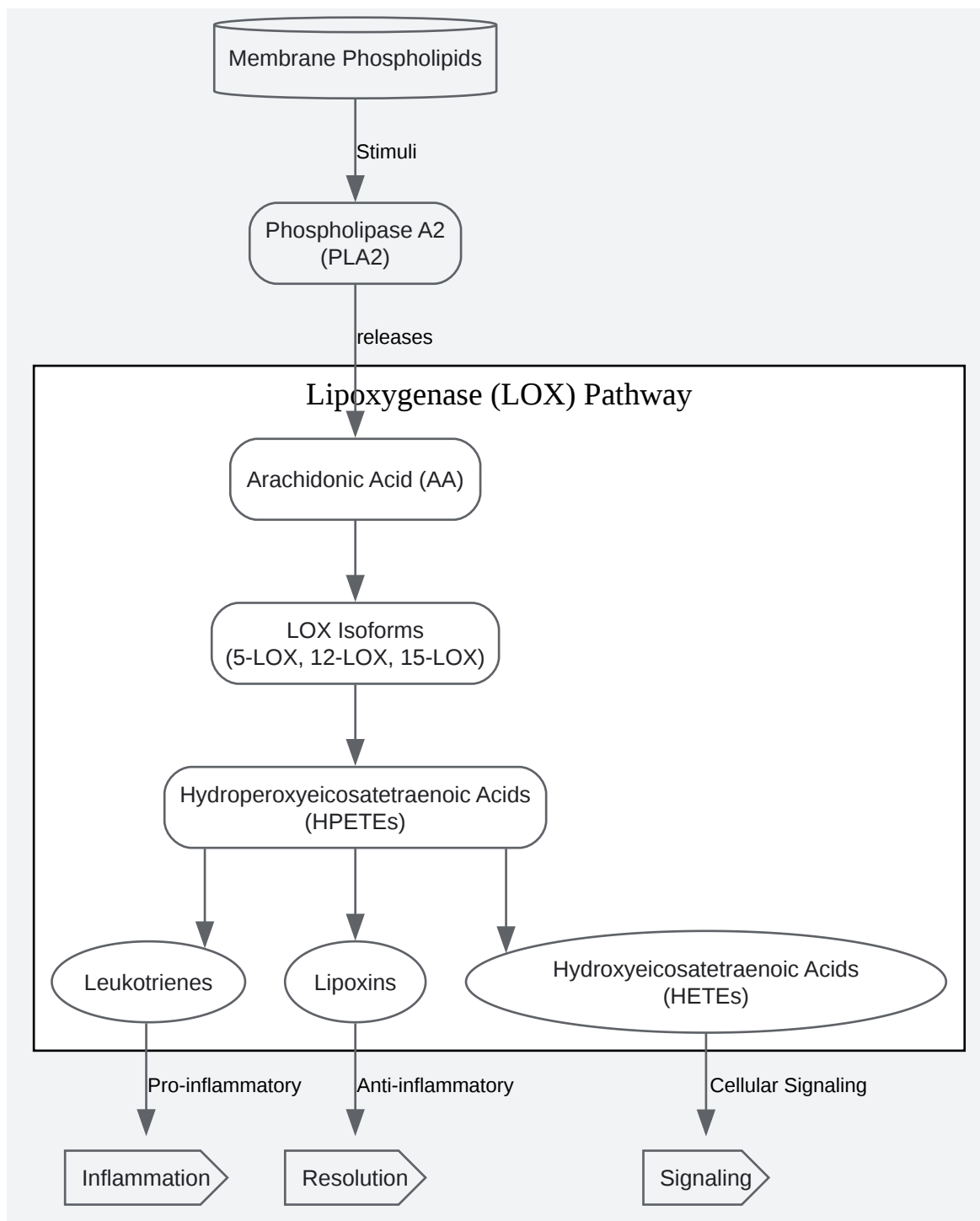
- Arachidonic acid (substrate)
- **MLS000545091** (test inhibitor)
- Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4)
- UV-Vis spectrophotometer

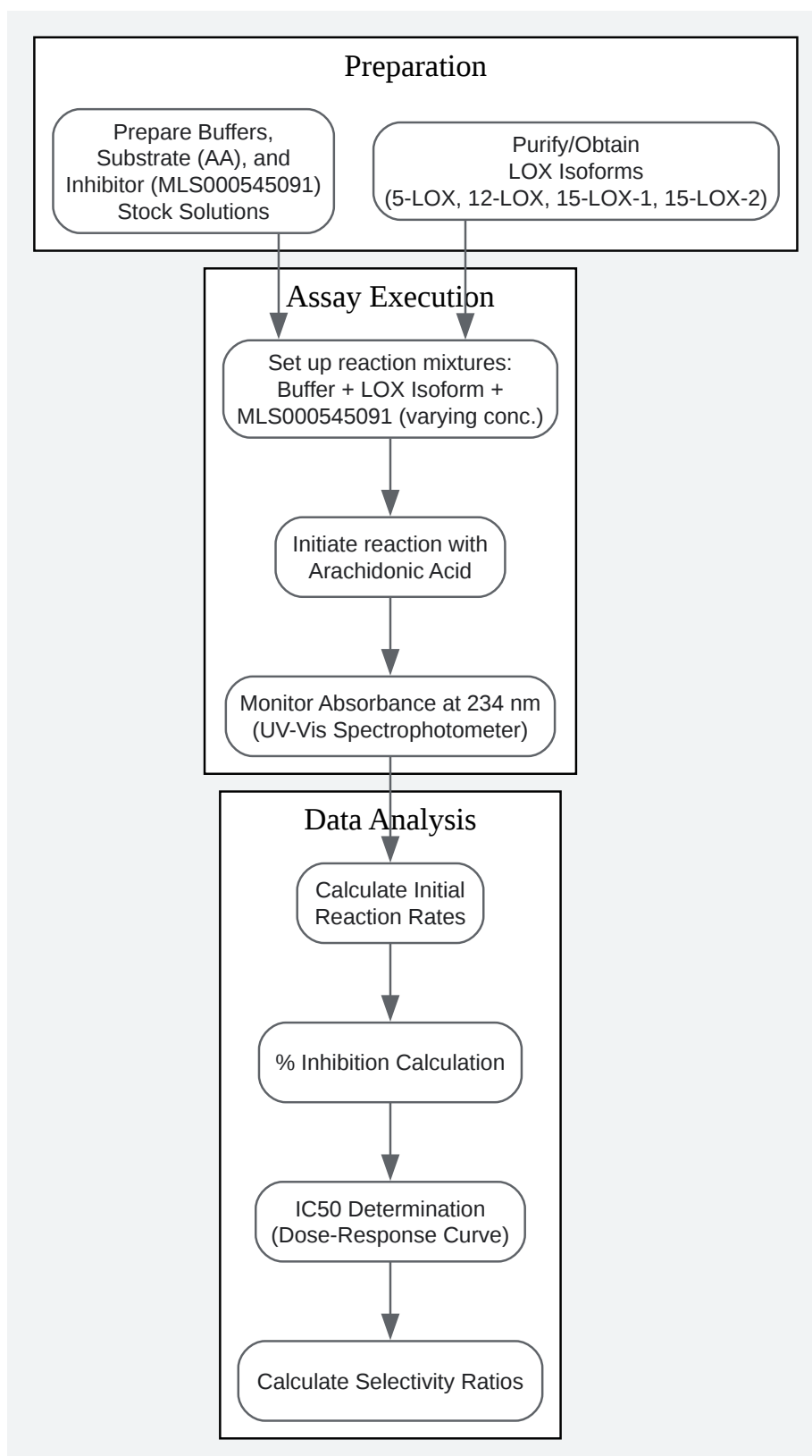
Procedure:

- A reaction mixture is prepared in a quartz cuvette containing the phosphate buffer and the specific LOX isoform being tested.
- **MLS000545091**, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction is prepared with the solvent alone.
- The mixture is incubated for a defined period to allow for inhibitor-enzyme interaction.
- The reaction is initiated by the addition of arachidonic acid.
- The increase in absorbance at 234 nm is monitored over time using the UV-Vis spectrophotometer.
- The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.
- The percentage of inhibition for each concentration of **MLS000545091** is calculated relative to the control reaction.
- The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

Lipoxygenase Signaling Pathway





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- To cite this document: BenchChem. [MLS000545091: A Comparative Guide to its Selectivity for Lipoxygenase Isoforms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676673#mls000545091-selectivity-profiling-against-other-lox-isoforms]

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